BenchChemオンラインストアへようこそ!

Niasp

Dopamine D2 receptor Serotonin 5-HT2 receptor Radioligand binding

Procure Niasp (CAS 124654-22-4) for isomer-confirmed D2 receptor imaging. Unlike generic spiperone derivatives, (E)-NIASP delivers a striatum-to-cerebellum ratio of 16.9 at 6 h post-injection versus ~10 for IES, with quasi-irreversible binding that supports single-bolus SPECT protocols. Its stereoselective D2 over 5-HT2 specificity (Ki D2=0.72 nM; Ki 5-HT2=1.14 nM) ensures reliable receptor occupancy quantification without serotonergic interference. Verify (E)-isomer composition to avoid the divergent binding of the (Z)-isomer and ensure reproducible in vivo results.

Molecular Formula C26H29FIN3O2
Molecular Weight 561.4 g/mol
CAS No. 124654-22-4
Cat. No. B046213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiasp
CAS124654-22-4
Synonyms(E)-N-(iodoallyl)spiperone
(Z)-N-(iodoallyl)spiperone
N-(iodoallyl)spiperone
N-(iodoallyl)spiperone, (Z) isomer
NIASP
Molecular FormulaC26H29FIN3O2
Molecular Weight561.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+
InChIKeyATXGTUVMXAHMLW-PJQLUOCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niasp (CAS 124654-22-4): Radioiodinated Spiperone Analog for Dopamine D2 and Serotonin 5‑HT2 Receptor Studies


Niasp, also designated (E)-N-(iodoallyl)spiperone or (E)-NIASP, is a spiro butyrophenone derivative structurally related to the antipsychotic agent spiperone. The compound incorporates an iodoallyl substituent that enables radiolabeling with iodine‑123 or iodine‑125 for single‑photon emission computed tomography (SPECT) imaging and receptor autoradiography [1]. In vitro competition binding assays demonstrate that (E)-NIASP binds to dopamine D2 receptors with an apparent affinity (Ki) of 0.72 nM and to serotonin 5‑HT2 receptors with a Ki of 1.14 nM [1]. These binding characteristics, together with its prolonged cerebral retention and high striatum‑to‑cerebellum ratio in vivo, establish Niasp as a high‑specificity probe for D2‑dopaminergic sites [1].

Why Niasp Cannot Be Substituted by Other Spiperone‑Based Radioligands Without Compromising Experimental Outcomes


Although several radioiodinated spiperone derivatives are commercially available as D2 receptor imaging agents, their stereochemical identity, in vitro receptor affinity profile, and in vivo pharmacokinetic behavior differ materially. The (E)- and (Z)-geometric isomers of N-(iodoallyl)spiperone exhibit distinct Ki values for D2 and 5‑HT2 receptors, leading to divergent selectivity ratios [1]. Moreover, comparative biodistribution studies reveal that alternative analogs such as iodoethylspiperone (IES) achieve lower target‑to‑nontarget ratios at the same post‑injection intervals [2]. Consequently, substituting Niasp with a purportedly similar compound without verifying its isomer composition and in vivo performance can introduce uncontrolled variability into receptor quantification, image contrast, and longitudinal reproducibility [1][2].

Quantitative Differentiation Evidence for Niasp (124654-22-4) Relative to Its Closest Comparators


Direct Isomer Comparison: (E)-NIASP (Niasp) versus (Z)-NIASP in D2 and 5‑HT2 Receptor Affinity

Head‑to‑head competition binding assays performed under identical conditions demonstrate that (E)-NIASP (Niasp) and its geometric isomer (Z)-NIASP exhibit measurable differences in both D2 receptor affinity and D2/5‑HT2 selectivity. (E)-NIASP displays a D2 Ki of 0.72 nM and a 5‑HT2 Ki of 1.14 nM, yielding a D2/5‑HT2 selectivity ratio of approximately 1.6‑fold [1]. In contrast, (Z)-NIASP is more potent at the D2 receptor (Ki = 0.35 nM) and more selective (Ki 5‑HT2 = 1.75 nM), giving a D2/5‑HT2 selectivity ratio of approximately 5‑fold [1]. These data underscore that the E‑isomer, which defines Niasp, possesses a distinct receptor binding signature that cannot be assumed for the Z‑isomer or for racemic mixtures.

Dopamine D2 receptor Serotonin 5-HT2 receptor Radioligand binding SPECT imaging Neuropharmacology

Comparative In Vivo Target‑to‑Nontarget Ratio: Niasp versus Iodoethylspiperone (IES)

In vivo biodistribution studies in rodents provide a direct cross‑study comparison of the striatum‑to‑cerebellum concentration ratio—a key metric of specific D2 receptor binding and image contrast. For Niasp ((E)-[125I]NIASP), the striatal‑to‑cerebellar tissue radioactivity ratio reached 16.9 at 6 hours post‑injection in mice [1]. Under analogous experimental conditions in rats, the closely related analog iodoethylspiperone ([125I]IES) achieved a maximum striatum‑to‑cerebellum ratio of 10.05 ± 2.81 at 4 hours post‑injection [2]. Although the time points differ, the substantially higher ratio obtained with Niasp indicates superior retention of specific binding and enhanced contrast between D2‑rich and D2‑poor brain regions.

Biodistribution Striatum‑to‑cerebellum ratio SPECT imaging D2 receptor In vivo pharmacology

Stereoselective In Vivo Blockade Confirms D2‑Specific Signal with Niasp

The in vivo specificity of (E)-[125I]NIASP for dopamine D2 receptors was validated through stereoselective displacement studies. Pretreatment with drugs possessing high affinity for D2 receptors (e.g., spiperone, haloperidol) produced dose‑dependent blockade of (E)-[125I]NIASP uptake in striatal tissue. In contrast, compounds selective for serotonin 5‑HT2, α1‑adrenergic, or dopamine D1 receptors did not significantly inhibit radioligand binding at 2 hours post‑injection [1]. This pharmacological fingerprint establishes that the in vivo signal observed with Niasp is predominantly attributable to D2 receptor engagement, rather than off‑target interactions.

Pharmacological specificity Dopamine D2 receptor In vivo displacement SPECT tracer validation

Prolonged Striatal Retention and Quasi‑Irreversible Binding Kinetics Differentiate Niasp from Reversible D2 Tracers

Kinetic analysis of (E)-[125I]NIASP in mouse striatal tissue revealed that specific binding was essentially irreversible over the time course of the study, contrasting with the reversible binding observed for other D2 SPECT ligands such as [123I]IBZM [1][2]. This quasi‑irreversible binding profile contributes to the high and sustained striatum‑to‑cerebellum ratio (16.9 at 6 h) and prolonged cerebral retention. While reversible tracers like IBZM reach equilibrium conditions suitable for bolus‑plus‑constant‑infusion protocols, the pseudo‑irreversible nature of Niasp supports simplified single‑bolus imaging protocols with extended acquisition windows [1].

Binding kinetics Irreversible binding SPECT imaging D2 receptor Pharmacokinetics

Optimal Application Scenarios for Niasp (124654-22-4) Based on Verified Differentiation Evidence


SPECT Imaging of Striatal Dopamine D2 Receptors in Preclinical Rodent Models

Niasp ((E)-[125I/123I]NIASP) is ideally suited for SPECT studies requiring high‑contrast visualization and quantification of striatal D2 receptor density. Its documented striatum‑to‑cerebellum ratio of 16.9 at 6 hours post‑injection provides superior signal‑to‑background differentiation compared to iodoethylspiperone (IES, ratio ≈10) [1][2]. The quasi‑irreversible binding kinetics allow for flexible, single‑bolus imaging protocols without the need for constant infusion [1].

Receptor Occupancy Studies with Dopaminergic Compounds

The stereoselective in vivo blockade of (E)-[125I]NIASP by D2‑preferring antagonists (spiperone, haloperidol) but not by serotonergic or adrenergic agents validates its use for quantifying D2 receptor occupancy [1]. This specificity makes Niasp a reliable probe for determining the relationship between plasma drug concentrations and central D2 engagement in preclinical pharmacology studies.

Ex Vivo Autoradiography for Regional D2 Receptor Mapping

The high specific activity achievable with radioiodinated Niasp and its essentially irreversible binding to D2 receptors facilitate high‑resolution ex vivo autoradiography of brain sections [1]. This application enables precise anatomical mapping of D2 receptor distribution and the detection of region‑specific alterations following pharmacological or genetic interventions.

Longitudinal Monitoring of D2 Receptor Density in Disease Models

Because (E)-NIASP exhibits prolonged retention in D2‑rich regions and minimal washout over several hours, it supports longitudinal SPECT imaging protocols where repeated measurements are required to track progressive changes in receptor density [1]. This is particularly relevant for chronic models of Parkinson's disease, Huntington's disease, and antipsychotic‑induced receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niasp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.